Ethyl 2,4-dimethoxyhydrocinnamate
Description
Ethyl 2,4-dimethoxyhydrocinnamate is an ester derivative of hydrocinnamic acid (3-phenylpropanoic acid) featuring methoxy (-OCH₃) substituents at the 2- and 4-positions of the aromatic ring. Structurally, it is characterized by the formula C₁₃H₁₈O₄, with a molecular weight of 250.28 g/mol.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-(2,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)9-12(10)16-3/h5,7,9H,4,6,8H2,1-3H3 |
InChI Key |
LZUIYBIUEWVAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy groups in this compound are electron-donating, enhancing ring resonance stabilization, whereas chloro (Cl) and fluoro (F) groups in analogs are electron-withdrawing, altering reactivity toward electrophilic substitution .
- Lipophilicity : The higher logP of this compound (2.8) compared to the difluorophenyl pyrrolidine derivative (1.2) suggests greater membrane permeability, a critical factor in drug absorption.
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